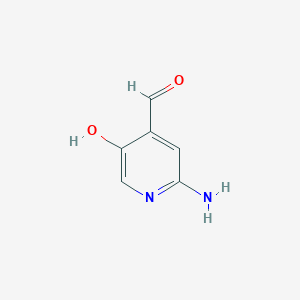

2-Amino-5-hydroxyisonicotinaldehyde

Description

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-amino-5-hydroxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8) |

InChI Key |

IYMXUIWQBVQALZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is utilized in the production of dyes and pigments, owing to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Functional Group Influence

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound and 2-Amino-5-methylnicotinaldehyde enhances electrophilicity, making these compounds reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, 2-Aminonicotinic acid and 5-Aminonicotinic acid contain carboxylic acid groups, which improve solubility in polar solvents and enable salt formation or coordination with metal ions .

- Substituent Position: The hydroxyl group at position 5 in this compound increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-Amino-5-methylnicotinaldehyde. This difference may influence solubility and biological activity .

Thermal and Chemical Stability

- 2-Aminonicotinic acid exhibits high thermal stability (mp 295–297°C), attributed to intermolecular hydrogen bonding and aromatic stabilization. In contrast, aldehyde-containing analogs like 2-Amino-5-methylnicotinaldehyde are likely more reactive and less thermally stable due to the aldehyde’s susceptibility to oxidation .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-hydroxyisonicotinaldehyde, and how do reaction conditions influence yield?

Q. How do pH and solvent polarity affect the stability of this compound?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Conduct accelerated stability studies:

-

Aqueous Solutions : Monitor degradation at pH 2–12 (25°C) via UV-Vis (λmax 270 nm). Buffers (e.g., phosphate) may stabilize the compound at neutral pH .

-

Organic Solvents : Compare DMSO (stabilizes via H-bonding) vs. THF (induces dimerization). Use LC-MS to identify degradation products (e.g., Schiff bases) .

Q. What computational strategies predict the reactivity of the aldehyde group in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Model nucleophilic attack (e.g., by amines) using Gaussian09 with B3LYP/6-31G(d). Compare activation energies for reactions in polar vs. nonpolar solvents .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to predict aggregation tendencies. Validate with dynamic light scattering (DLS) .

Q. How can researchers resolve contradictions in reported spectroscopic data?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 10.1 vs. 10.3 ppm for aldehyde) may stem from solvent effects or tautomerism.

- Standardization : Acquire spectra in deuterated DMSO and CDCl₃ for comparison.

- 2D NMR : Use HSQC to correlate aromatic protons with carbons, confirming substituent positions .

Methodological Best Practices

- Data Validation : Cross-check melting points and spectral data against NIST or peer-reviewed journals (avoid vendor-specific databases like BenchChem) .

- Contradiction Mitigation : Replicate experiments under controlled conditions (humidity, temperature) and document raw data in appendices per IEE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.